

3-Oxobetulin Acetate: A Technical Guide to its Structural Properties and Bioactivity

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Compound of Interest

Compound Name: 3-Oxobetulin acetate

Cat. No.: B2980553

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Introduction

3-Oxobetulin acetate, a derivative of the naturally occurring pentacyclic triterpenoid betulin, has emerged as a compound of significant interest in pharmaceutical research. Its unique structural characteristics and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. The acetylation of the C-28 hydroxyl group and oxidation at the C-3 position of the betulin backbone enhance its physicochemical properties, such as solubility and bioavailability, which are crucial for drug development.^{[1][2]} This technical guide provides a comprehensive overview of the structural properties, bioactivity, and potential mechanisms of action of **3-oxobetulin acetate**, tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Structural Properties

3-Oxobetulin acetate is characterized by a lupane-type triterpenoid skeleton. The key structural modifications from its parent compound, betulin, are the presence of a ketone group at the C-3 position and an acetyl group at the C-28 position. These modifications significantly influence its biological profile.

Table 1: Physicochemical and Structural Properties of **3-Oxobetulin Acetate**

| Property | Value | Reference |
|------------------|--|--------------|
| IUPAC Name | ((1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate | [2] |
| Synonyms | 28-O-Acetyl-3-oxobetulin, Betulonic alcohol acetate, 28-(acetyloxy)-lup-20(29)-en-3-one | [1][2][3] |
| CAS Number | 136587-07-0 | [1][2][3] |
| Chemical Formula | C ₃₂ H ₅₀ O ₃ | [1][2][3][4] |
| Molecular Weight | 482.75 g/mol | [1][2] |
| Appearance | White to off-white powder, crystalline solid | [1][3] |
| Purity | ≥95% (HPLC) | [1][3] |
| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml; Ethanol: 25 mg/ml | [3] |
| Storage | 2-8°C (short term), -20°C (long term) | [1][2][3] |

Bioactivity of 3-Oxobetulin Acetate

3-Oxobetulin acetate has demonstrated a range of biological activities, with its anticancer, anti-HIV, and anti-leishmanial properties being the most extensively studied.

Anticancer Activity

The compound exhibits selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of **3-Oxobetulin Acetate**

| Cell Line | Cancer Type | Activity Metric | Value | Reference |
|-----------|-----------------------------|------------------|----------------------|---|
| P388 | Murine Lymphocytic Leukemia | EC ₅₀ | 0.12 µg/ml | [2] [3] [4] |
| MCF-7 | Human Breast Cancer | GI ₅₀ | 8 µg/ml | [2] [3] [4] |
| SF-268 | Human CNS Cancer | GI ₅₀ | 10.6 µg/ml | [2] [3] [4] |
| H460 | Human Lung Cancer | GI ₅₀ | 5.2 µg/ml | [2] [3] [4] |
| KM20L2 | Human Colon Cancer | GI ₅₀ | 12.7 µg/ml | [2] [3] [4] |
| BxPC-3 | Human Pancreatic Cancer | GI ₅₀ | >10 µg/ml (inactive) | [2] [3] [4] |
| DU145 | Human Prostate Cancer | GI ₅₀ | >10 µg/ml (inactive) | [2] [3] [4] |

Anti-HIV Activity

3-Oxobetulin acetate has shown inhibitory effects on the replication of the human immunodeficiency virus (HIV).

Table 3: Anti-HIV Activity of **3-Oxobetulin Acetate**

| Virus Strain | Cell Line | Activity Metric | Value | Reference |
|---------------------------------------|---------------------------|------------------|---------|---|
| X4 tropic recombinant HIV (NL4.3-Ren) | MT-2 lymphoblastoid cells | IC ₅₀ | 13.4 µM | [2] [3] [4] |

Anti-leishmanial Activity

The compound is also active against the protozoan parasite *Leishmania donovani*.

Table 4: Anti-leishmanial Activity of **3-Oxobetulin Acetate**

| Parasite | Form | Concentration | Reference |
|----------------------------|-------------|----------------------|-----------|
| <i>Leishmania donovani</i> | Amastigotes | Active at 50 μ M | [2][3][4] |

Experimental Protocols

Synthesis of 3-Oxobetulin Acetate

A plausible synthetic route to **3-oxobetulin acetate** involves a two-step process starting from betulin: acetylation followed by oxidation.

Step 1: Acetylation of Betulin to Betulin-28-acetate

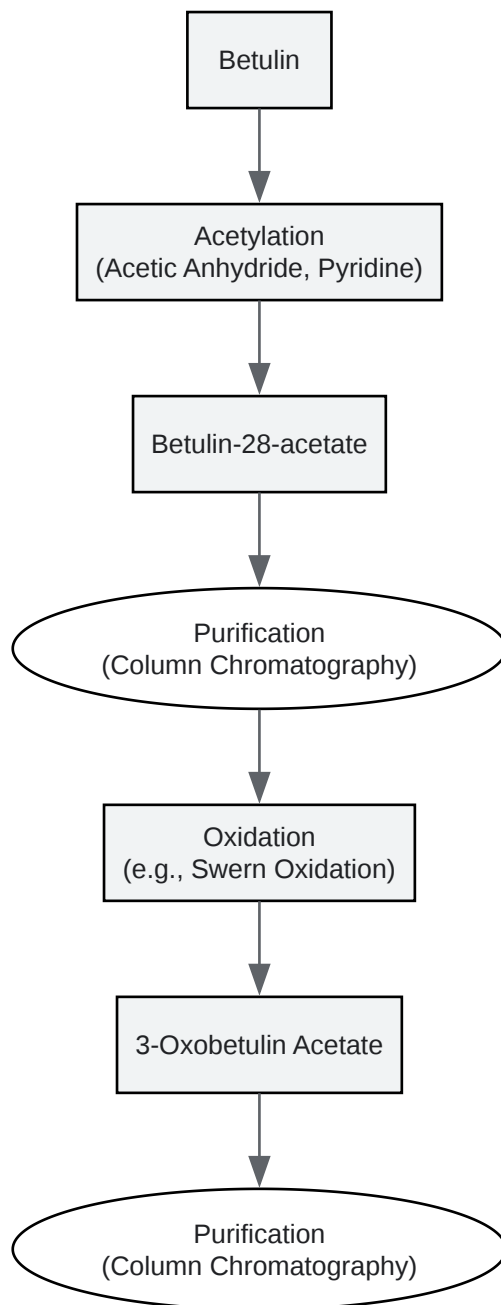
- Dissolve betulin in a suitable solvent such as pyridine.
- Add acetic anhydride to the solution.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction by adding water or ice.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude betulin-28-acetate.
- Purify the product by column chromatography on silica gel.

Step 2: Oxidation of Betulin-28-acetate to **3-Oxobetulin Acetate**

A Swern oxidation is a suitable method for the selective oxidation of the C-3 hydroxyl group.

- Prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in a chlorinated solvent (e.g., dichloromethane) at a low temperature (e.g., -78°C).
- Add a solution of betulin-28-acetate in the same solvent to the Swern reagent.
- Stir the reaction mixture at low temperature for a specified time.
- Add a hindered base, such as triethylamine, to the reaction mixture.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **3-oxobetulin acetate**.

Synthesis Workflow for 3-Oxobetulin Acetate



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Caption: Synthetic workflow for **3-Oxobetulin Acetate** from Betulin.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of **3-oxobetulin acetate** can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

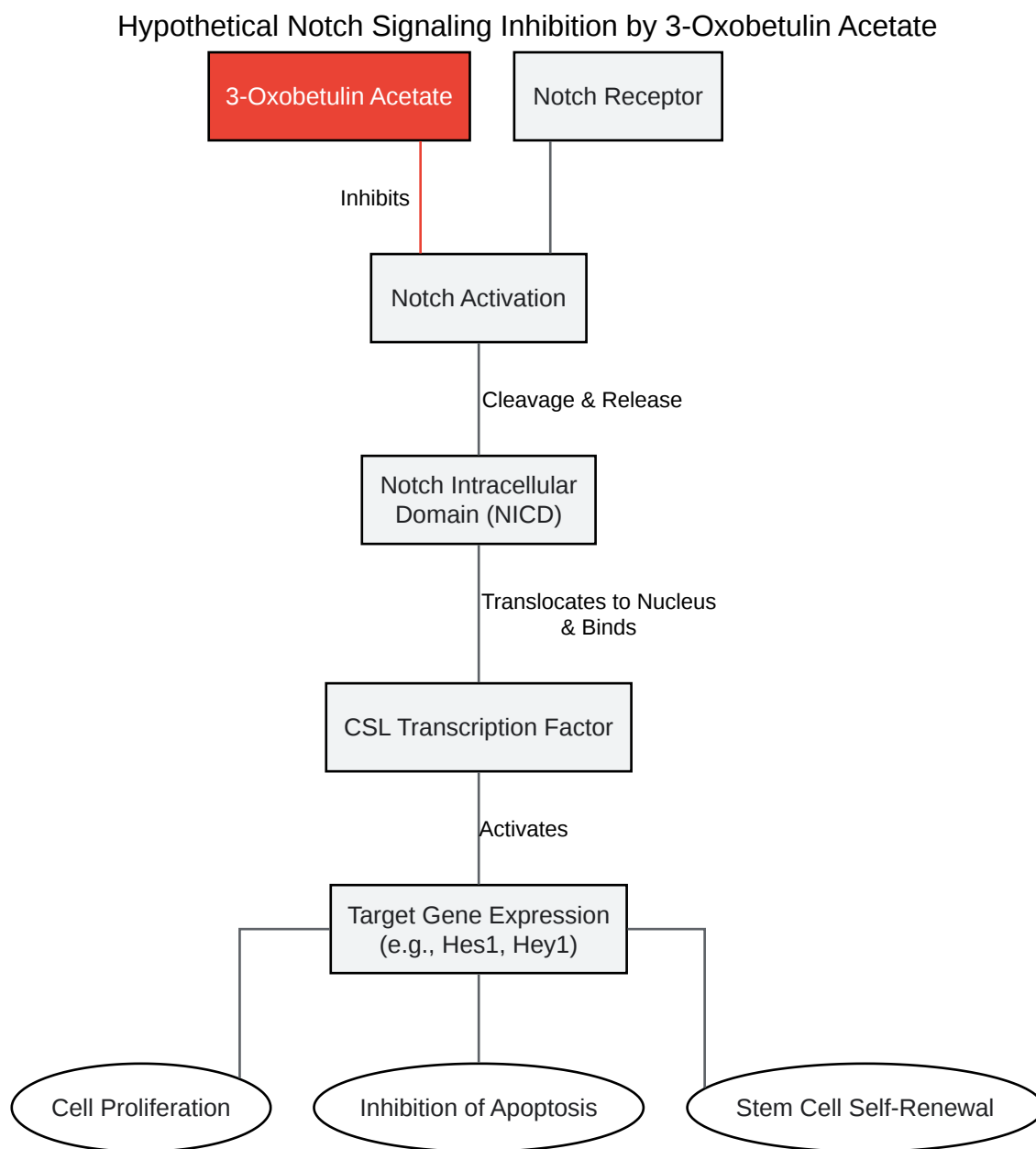
- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **3-oxobetulin acetate** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or EC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While the precise molecular mechanisms of **3-oxobetulin acetate** are still under investigation, the bioactivities of related compounds, including betulinic acid derivatives and other molecules with acetate moieties, provide insights into potential signaling pathways.

Potential Anticancer Signaling Pathway: Notch Inhibition

Derivatives of betulinic acid have been shown to inhibit the Notch signaling pathway in breast cancer cells. This pathway is crucial for cancer cell proliferation, survival, and maintenance of cancer stem cells. It is plausible that **3-oxobetulin acetate** could exert its anticancer effects through a similar mechanism.



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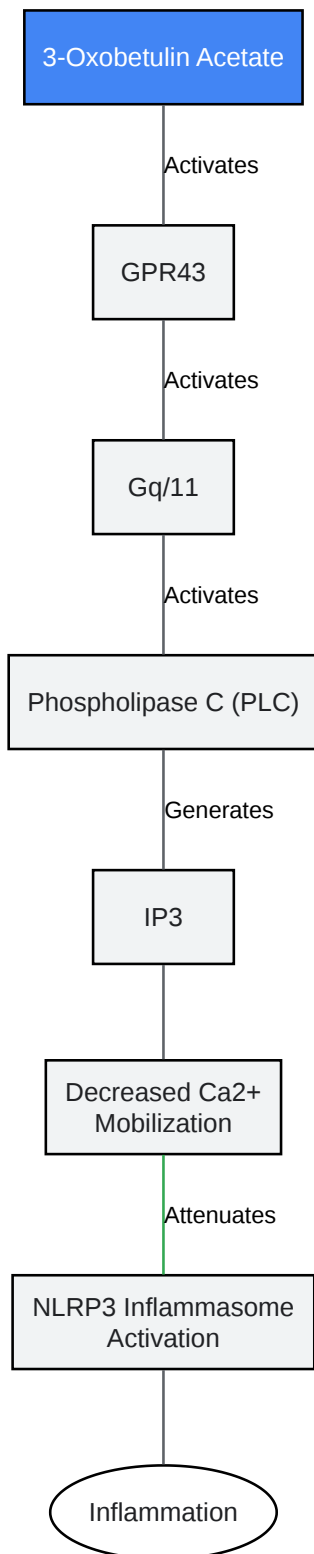
Caption: Hypothetical inhibition of the Notch signaling pathway.

Potential Anti-inflammatory Signaling Pathway: GPR43 Activation

Acetate is known to activate G-protein coupled receptor 43 (GPR43), which can modulate inflammatory responses. This suggests a potential anti-inflammatory mechanism for **3-**

oxobetulin acetate.

Potential GPR43-Mediated Anti-inflammatory Pathway



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Caption: Potential activation of the GPR43 anti-inflammatory pathway.

Conclusion

3-Oxobetulin acetate is a versatile and promising molecule with a well-defined structure and a spectrum of biological activities. Its demonstrated efficacy against various cancer cell lines, HIV, and *Leishmania donovani* positions it as a valuable lead compound for further preclinical and clinical development. The synthetic accessibility and the potential for further structural modifications offer opportunities to enhance its potency, selectivity, and pharmacokinetic profile. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully understand its mechanisms of action and to guide the rational design of next-generation therapeutics based on the **3-oxobetulin acetate** scaffold.

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